molecular formula C21H29N7O2 B11504358 3-[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

3-[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Cat. No.: B11504358
M. Wt: 411.5 g/mol
InChI Key: QAPAITJEMFGVAZ-UHFFFAOYSA-N
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Description

3-[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a complex organic compound that features a unique structure combining morpholine, triazine, and diazocin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the morpholine and propan-2-ylamino groups. The final step involves the formation of the diazocin ring system under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the triazine and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-morpholin-4-yl-1-(4-piperidin-1-yl-phenyl)-propan-1-one
  • 2-dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)
  • 4-morpholin-4-yl-3-nitro-1-phenyl-1H-quinolin-2-one

Uniqueness

3-[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H29N7O2

Molecular Weight

411.5 g/mol

IUPAC Name

11-[4-morpholin-4-yl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C21H29N7O2/c1-14(2)22-19-23-20(26-6-8-30-9-7-26)25-21(24-19)27-11-15-10-16(13-27)17-4-3-5-18(29)28(17)12-15/h3-5,14-16H,6-13H2,1-2H3,(H,22,23,24,25)

InChI Key

QAPAITJEMFGVAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)N2CC3CC(C2)C4=CC=CC(=O)N4C3)N5CCOCC5

Origin of Product

United States

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